molecular formula C11H10ClN B2413609 4-Chloro-2-ethylquinoline CAS No. 7176-10-5

4-Chloro-2-ethylquinoline

Cat. No.: B2413609
CAS No.: 7176-10-5
M. Wt: 191.66
InChI Key: BIEBJJPKQITPSL-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylquinoline is a chemical compound with the molecular weight of 191.66 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been the subject of numerous studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C11H10ClN/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

The reaction chosen for the analysis of this compound must be fast, complete, and specific . Only the compound of interest should react with the titrant . The reaction can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 191.66 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-2-ethylquinoline is an important compound in organic synthesis. Jiang Jia-mei (2010) discussed the synthesis of a related compound, 4-Chloro-8-methoxyquinoline, from 2-anisidine, highlighting the significance of such chloroquinolines in chemical synthesis (Jiang Jia-mei, 2010). Similarly, Ukrainets et al. (1995) developed methods for synthesizing ethyl esters of chloro-substituted quinoline-3-carboxylic acids, studying their reactivity under various conditions (Ukrainets et al., 1995).

Antimicrobial and Antimycotic Activities

Compounds related to this compound have been evaluated for their antimicrobial properties. Z. Cziáky et al. (1996) synthesized 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, finding strong inhibition against various microorganisms, including Candida albicans (Cziáky et al., 1996). M. A. Khan et al. (2013) reported the synthesis of substituted ethyl 2-(quinolin-4-yl)propanoates with potent antimicrobial activity against Helicobacter pylori (Khan et al., 2013).

Potential in Cancer Therapy

4-Chloroquinolines are key precursors in the synthesis of various therapeutic agents, including anticancer drugs. Yongjun Mao et al. (2014) developed N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide as an intermediate for the preparation of cancer drugs like pelitinib and neratinib (Mao et al., 2014).

Safety and Hazards

The safety information for 4-Chloro-2-ethylquinoline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . The compound is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It’s worth noting that quinoline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites

Mode of Action

For instance, Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite . It’s plausible that 4-Chloro-2-ethylquinoline might have a similar interaction with its targets, but this needs to be confirmed with further studies.

Biochemical Pathways

For example, Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites . It’s possible that this compound could affect similar pathways, but more research is needed to confirm this.

Properties

IUPAC Name

4-chloro-2-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEBJJPKQITPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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